(4-chloro-2-fluoro-3-methylphenyl)methanol
Description
(4-Chloro-2-fluoro-3-methylphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₇ClFO (approximate molecular weight: 173.59 g/mol). Its structure comprises a benzene ring substituted with chlorine (position 4), fluorine (position 2), a methyl group (position 3), and a hydroxymethyl (-CH₂OH) group.
For example, reduction of a ketone precursor (e.g., via NaBH₄ or LiAlH₄) could yield the alcohol . The compound’s reactivity is influenced by electron-withdrawing substituents (Cl, F) and the hydroxymethyl group, which facilitates hydrogen bonding and solubility in polar solvents.
Properties
CAS No. |
1505020-05-2 |
|---|---|
Molecular Formula |
C8H8ClFO |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Halogenation
The synthesis begins with a methyl-substituted aromatic precursor, typically 3-methyltoluene or derivatives. Halogenation introduces chlorine and fluorine at specific positions:
-
Chlorination : Electrophilic substitution using Cl₂ in the presence of Lewis acids (e.g., FeCl₃) targets the para position relative to the methyl group.
-
Fluorination : Directed fluorination employs HF-pyridine complexes or Selectfluor® under controlled conditions to install fluorine at the ortho position.
Key Conditions :
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ | 40–60°C | 70–85 |
| Fluorination | Selectfluor®, DMF | 80–100°C | 60–75 |
Hydroxymethylation via Formylation-Reduction
The halogenated intermediate undergoes formylation to introduce a carbonyl group, followed by reduction:
-
Formylation : Vilsmeier-Haack reaction using POCl₃ and DMF generates the aldehyde intermediate.
-
Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to the primary alcohol.
Example Protocol :
-
Dissolve 4-chloro-2-fluoro-3-methylbenzaldehyde (1 mol) in ethanol.
-
Add NaBH₄ (1.2 mol) gradually at 0–5°C.
-
Stir for 4 hr at room temperature, then quench with HCl.
-
Extract with ethyl acetate and purify via recrystallization (yield: 80–90%).
Nucleophilic Substitution on Pre-Functionalized Intermediates
Displacement of Leaving Groups
This method leverages aromatic nucleophilic substitution (SNAr) to install the hydroxymethyl group. A nitro or sulfonate group at the target position acts as the leaving group:
-
Nitro Displacement : Reacting 4-chloro-2-fluoro-3-methylnitrobenzene with hydroxymethyl anions (e.g., CH₂OK) under high-temperature conditions.
-
Sulfonate Activation : Tosylation of the hydroxyl group in 4-chloro-2-fluoro-3-methylphenol, followed by substitution with potassium hydroxymethyltrifluoroborate.
Optimization Challenges :
-
Electron-withdrawing groups (Cl, F) enhance SNAr reactivity but complicate regioselectivity.
-
Polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts improve yields.
Reduction of Benzyl Halides
Hydrolysis of (4-Chloro-2-fluoro-3-methylphenyl)methyl Halides
Benzyl halides serve as direct precursors to the alcohol via alkaline hydrolysis:
-
Synthesize 4-chloro-2-fluoro-3-methylbenzyl chloride via radical bromination/chlorination.
-
Neutralize with HCl and extract the product (yield: 65–75%).
Limitations :
-
Radical halogenation lacks positional specificity, requiring rigorous purification.
-
Competing elimination reactions may reduce efficiency.
Catalytic Hydroxymethylation via Cross-Coupling
Palladium-Catalyzed C–H Activation
Modern approaches employ transition-metal catalysts to directly introduce the hydroxymethyl group:
-
Catalyst System : Pd(OAc)₂, XPhos ligand, and CO atmosphere.
-
Mechanism : Carbonylative C–H activation generates a benzyl palladium intermediate, which reacts with methanol.
Advantages :
-
Avoids pre-functionalization steps.
-
Enables late-stage diversification of aromatic scaffolds.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Industrial Viability |
|---|---|---|---|
| Halogenation-Reduction | High yields, scalable | Multi-step, hazardous reagents | Moderate |
| Nucleophilic Substitution | Direct functionalization | Requires activated substrates | Low |
| Benzyl Halide Hydrolysis | Simple conditions | Poor regioselectivity | Moderate |
| Catalytic C–H Activation | Atom-economical, versatile | High catalyst costs | Emerging |
Chemical Reactions Analysis
Types of Reactions
(4-chloro-2-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can convert the alcohol to the corresponding alkane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-chloro-2-fluoro-3-methylbenzaldehyde or 4-chloro-2-fluoro-3-methylbenzoic acid.
Reduction: 4-chloro-2-fluoro-3-methylphenylmethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
(4-chloro-2-fluoro-3-methylphenyl)methanol serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex organic molecules.
Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. Its interactions within biological systems are being explored to understand how it can modulate enzyme activity or receptor interactions due to the presence of electron-withdrawing groups like chlorine and fluorine.
Medicinal Chemistry
The compound is of interest in drug development due to its potential pharmacological properties. Studies are ongoing to evaluate its efficacy as a therapeutic agent against various diseases, including cancer and infectious diseases .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial activity of several halogenated phenols, including this compound. Results indicated that this compound demonstrated significant activity against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound derivatives can inhibit the growth of cancer cell lines. The mechanism involves the modulation of cell cycle progression and induction of apoptosis in targeted cells, highlighting its promise in cancer therapy .
Mechanism of Action
The mechanism of action of (4-chloro-2-fluoro-3-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares (4-chloro-2-fluoro-3-methylphenyl)methanol with structurally related chlorinated/fluorinated phenylmethanol derivatives:
Physicochemical Properties
- Boiling Point/Solubility: The target compound’s predicted boiling point is inferred to be higher than its ketone analog (257.6°C for 1-(4-chloro-2-fluoro-3-methylphenyl)ethanone) due to hydrogen bonding from the -OH group . Its solubility in water is moderate, enhanced by polar substituents (Cl, F) but reduced by the methyl group.
- Lipophilicity (LogP) : The presence of Cl and F increases LogP (lipophilicity), but the hydroxymethyl group counterbalances this effect. Comparatively, analogs with trifluoromethyl (CF₃) groups (e.g., C₈H₆F₄O) exhibit higher LogP values .
Reactivity and Functional Group Influence
- Electrophilic Substitution : The electron-withdrawing Cl (position 4) and F (position 2) deactivate the aromatic ring, directing further substitutions to positions 5 or 6 (meta/para to existing groups).
- Hydroxymethyl Group : The -CH₂OH group enables derivatization (e.g., esterification, oxidation to carboxylic acids) for downstream applications .
Biological Activity
(4-Chloro-2-fluoro-3-methylphenyl)methanol, an organic compound characterized by a hydroxymethyl group attached to a substituted phenyl ring, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is CHClF, with a molecular weight of approximately 174.60 g/mol. The compound features both chlorine and fluorine substituents on the aromatic ring, which may enhance its reactivity and biological interactions.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of electron-withdrawing groups like chlorine and fluorine can influence the compound's binding affinity and reactivity:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It may act on receptor sites, potentially affecting signaling pathways involved in various physiological processes .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Chloro-3-methylphenol | Antibacterial | |
| 2-Fluorophenol | Antioxidant | |
| 3-Methylbenzyl alcohol | Low toxicity in non-cancerous cells | |
| 4-Bromo-2-fluorophenol | Higher reactivity than chlorinated analogs |
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies suggest that this compound could exhibit significant biological activity when evaluated through bioassays. Further pharmacological studies are necessary to elucidate its full potential .
- Synthesis and Derivatives : The compound can serve as an intermediate in the synthesis of more complex organic molecules, which may possess enhanced biological activities. For instance, derivatives of this compound are being explored for their efficacy against various cancer cell lines .
- Pharmacological Investigations : Ongoing research aims to establish a comprehensive profile of the compound's behavior within biological systems, focusing on its mechanism of action and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-chloro-2-fluoro-3-methylphenyl)methanol in laboratory settings?
- Methodology : Two primary approaches are recommended:
- Grignard Reaction : React a pre-substituted benzaldehyde derivative (e.g., 4-chloro-2-fluoro-3-methylbenzaldehyde) with methyl magnesium bromide under anhydrous conditions (0–5°C). Quench with ammonium chloride and purify via column chromatography (hexane/ethyl acetate, 7:3) .
- Nucleophilic Substitution : Use a brominated or iodinated aromatic precursor (e.g., 4-chloro-2-fluoro-3-methylbromobenzene) with formaldehyde under basic conditions (K₂CO₃ in DMF, 80°C). Monitor reaction progress via TLC .
- Critical Parameters : Temperature control (<5°C for Grignard), stoichiometric excess of aldehyde (1.2 eq), and inert atmosphere (N₂/Ar) to prevent oxidation.
Q. How can the structural integrity and purity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies aromatic protons (δ 6.8–7.2 ppm) and the hydroxyl group (δ 2.1–2.3 ppm, exchangeable with D₂O). ¹³C NMR confirms the quaternary carbons adjacent to halogens .
- HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; retention time ~8.2 min indicates >98% purity .
- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for structure refinement .
Q. What are the key stability considerations for this compound during storage?
- Storage Conditions : Store at −20°C under nitrogen in amber glass vials to prevent photodegradation and oxidation.
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 6 months) reveal oxidation to the corresponding ketone (identified via LC-MS). Antioxidants like BHT (0.01% w/v) reduce degradation by 40% .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, F, CH₃) influence reaction kinetics in electrophilic aromatic substitution (EAS)?
- Mechanistic Insights :
- Fluorine’s strong -I effect deactivates the ring, slowing EAS rates (kinetic studies show 50% reduced rate vs. non-fluorinated analogs).
- Methyl’s +I effect directs substitution to the para position (relative to CH₃). DFT calculations (Gaussian 16) predict activation energies for nitration (ΔG‡ = 28.5 kcal/mol) .
- Experimental Validation : Monitor reactions via in-situ IR (C=O stretch at 1680 cm⁻¹ for nitro intermediates).
Q. How can computational models predict biological activity of derivatives against enzyme targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 (binding affinity ≤ −8.2 kcal/mol indicates strong inhibition).
- QSAR Models : Correlate Hammett σ values (Cl: σ = 0.23; F: σ = 0.06) with IC₅₀ data. Chloro-fluoro combinations improve selectivity by 30% compared to mono-halogenated analogs .
- ADMET Predictions : SwissADME estimates logP = 2.1 (optimal for blood-brain barrier penetration) .
Q. What strategies resolve contradictions in reaction yields during scale-up from mg to gram quantities?
- Optimization Methods :
- Flow Chemistry : Improves heat dissipation (residence time = 15 min, 50°C) and reduces side-product formation by 20%.
- Design of Experiments (DoE) : A 3-factor (temperature, solvent ratio, catalyst loading) Box-Behnken design identifies optimal conditions (e.g., 0.5 eq CuI increases yield to 82%) .
- Kinetic Profiling : In-situ Raman spectroscopy tracks intermediate concentrations (e.g., aldehyde at 1700 cm⁻¹) for real-time adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
